2,4-Difluoro-6-methoxypyrimidine
Description
2,4-Difluoro-6-methoxypyrimidine (C₅H₄F₂N₂O) is a fluorinated pyrimidine derivative characterized by fluorine substituents at the 2- and 4-positions and a methoxy group at the 6-position. Its molecular structure (Fig. 1) confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s reactivity is dominated by nucleophilic aromatic substitution (NAS) at the 4-fluoro position, as demonstrated in its reactions with amines (e.g., methylamine, cyclohexylamine) to yield substituted pyrimidines . The methoxy group at the 6-position enhances electron density at adjacent positions, influencing regioselectivity during reactions.
Properties
Molecular Formula |
C5H4F2N2O |
|---|---|
Molecular Weight |
146.09 g/mol |
IUPAC Name |
2,4-difluoro-6-methoxypyrimidine |
InChI |
InChI=1S/C5H4F2N2O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3 |
InChI Key |
BQBDCNMEJCZKSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Reactivity Features
Key Findings
Substituent Effects on Reactivity: Fluorine at the 4-position in this compound is highly susceptible to NAS, as shown in its reactions with primary and secondary amines to form derivatives like 4-fluoro-6-methoxy-2-methylaminopyrimidine (78–80°C melting point) . In contrast, 4,6-dichloro-5-methoxypyrimidine exhibits stronger halogen bonding (Cl···N interactions), influencing its crystalline packing .
Electronic and Steric Influences :
- The methoxy group in this compound donates electron density to the ring, stabilizing transition states during substitution reactions. This contrasts with electron-withdrawing groups like trifluoromethyl (CF₃) in EP 4,146,630 B1, which enhance electrophilicity but reduce solubility .
Pharmacological Relevance :
- Pyrimidines with multiple fluorine substituents (e.g., this compound) are prized for their metabolic stability and bioavailability. In contrast, iodo- or bromo-substituted pyrimidines (e.g., 2,4,5-trifluoro-6-iodopyrimidine) are more reactive but less stable in vivo .
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